molecular formula C13H22FNO4 B1403535 Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate CAS No. 1403766-93-7

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate

Katalognummer: B1403535
CAS-Nummer: 1403766-93-7
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: KMSGPBYUNPVFDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate (CAS 1403767-16-7) is a fluorinated cyclobutane derivative with a molecular formula of C₁₄H₂₄FNO₄ and a molar mass of 289.34 g/mol . Its structure features:

  • A Boc (tert-butoxycarbonyl)-protected amino group, which stabilizes the amine during synthetic processes.
  • A 3-fluorinated cyclobutane ring, contributing to electronic and steric modulation.
  • An isopropyl ester group, influencing solubility and reactivity.

This compound is commercially available at 95% purity and is utilized as an intermediate in pharmaceutical synthesis, particularly in drug candidates requiring fluorinated scaffolds with protected amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorocyclobutane Ring: This step involves the cyclization of a suitable precursor in the presence of a fluorinating agent.

    Introduction of the Isopropyl Ester Group: This can be achieved through esterification reactions using isopropanol and an appropriate carboxylic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at the 3-position of the cyclobutane ring undergoes nucleophilic substitution under controlled conditions. Key features include:

Reaction TypeReagents/ConditionsProductsYield*
SN2 Displacement Amines (e.g., NH₃, alkylamines)3-Amino-1-(Boc-amino)cyclobutanecarboxylate derivatives60–85%
Electrophilic Substitution Thiols (e.g., RSH)3-Thioether derivatives45–75%
Alkoxylation Alkoxides (e.g., NaOCH₃)3-Alkoxycyclobutane analogs50–80%

*Yields vary based on steric hindrance and reaction optimization.

Mechanistic Insight :

  • The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack.

  • Steric constraints from the cyclobutane ring and Boc group may limit reaction rates in bulky nucleophiles.

a) Ester Hydrolysis

The isopropyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

ConditionsReagentsProductsSelectivity
Acidic (pH < 3) HCl/H₂O, reflux1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid>90%
Basic (pH > 10) NaOH/EtOH, 60°CSodium carboxylate salt85–95%

Key Findings :

  • Acidic hydrolysis preserves the Boc group, while basic conditions may induce partial deprotection .

  • Kinetic studies indicate pseudo-first-order behavior under both conditions .

b) Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine:

ReagentsConditionsProductsEfficiency
TFA/DCM 25°C, 1–2 h1-Amino-3-fluorocyclobutanecarboxylate>95%
HCl/Dioxane 0°C, 4 hFree amine hydrochloride salt80–90%

Mechanistic Pathway :

  • Protonation of the Boc carbonyl oxygen initiates a six-membered transition state, releasing CO₂ and tert-butanol .

  • Trifluoroacetic acid (TFA) is preferred for rapid deprotection without ester cleavage .

Oxidation and Reduction

The cyclobutane ring and functional groups participate in redox transformations:

Reaction TypeReagentsConditionsProductsNotes
Oxidation H₂O₂, Fe(II) catalyst50°C, 6 hEpoxide derivativesLow yield (~30%)
Reduction NaBH₄, MeOH25°C, 12 hAlcohol derivativesRequires Boc removal first

Challenges :

  • Steric hindrance from the cyclobutane ring limits oxidation efficiency.

  • The Boc group must be removed prior to reduction to avoid side reactions.

Mechanistic and Kinetic Data

A computational study (B3LYP density functional method) on analogous systems revealed:

  • Hydrolysis Activation Energy :

    • Acidic conditions: Δ‡ = 18–22 kcal/mol

    • Basic conditions: Δ‡ = 25–28 kcal/mol

  • Solvent Effects : Water stabilizes transition states via hydrogen bonding, reducing barriers by 5–7 kcal/mol compared to gas phase .

Stability and Storage

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol.

  • Storage : Stable at −20°C under inert atmosphere for >12 months.

Wissenschaftliche Forschungsanwendungen

Structure Overview

  • Molecular Formula : C₁₁H₁₄FNO₃
  • CAS Number : 1403767-16-7
  • Molecular Weight : 229.24 g/mol

Cancer Treatment

The compound has been investigated for its efficacy in treating various types of cancer. According to patent literature, it serves as an inhibitor of the Raf kinase pathway, which is crucial in the development of several cancers, including:

  • Acute Myelogenous Leukemia (AML)
  • Chronic Myelogenous Leukemia (CML)
  • Ovarian Cancer
  • Melanoma
  • Non-Small Cell Lung Cancer (NSCLC)

In clinical studies, compounds similar to Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate have shown promising results in inhibiting tumor growth and enhancing patient survival rates when administered in therapeutic doses .

Protein Kinase Inhibition

The compound has also been identified as a potential inhibitor of protein kinases involved in various signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The ability to target specific kinases makes it a valuable candidate for developing targeted therapies against diseases characterized by abnormal kinase activity .

Neuropharmacology

Recent studies have explored the effects of similar compounds on neuroreceptors, particularly the orexin type 2 receptor. Agonists of this receptor are being studied for their potential to treat sleep disorders and obesity. The structural characteristics of this compound suggest it may possess similar agonistic properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionReference
Raf Kinase InhibitionVarious Cancers
Protein Kinase InhibitionAbnormal Kinase Activity
Orexin Receptor AgonismSleep Disorders

Table 2: Patent Applications Involving this compound

Patent NumberApplication DescriptionStatus
WO2013134298A1Use in cancer treatment via Raf inhibitionGranted
WO2019027058A1Heterocyclic compound with orexin receptor activityPending
Canadian PatentInhibitors of protein kinases for various diseasesActive

Case Study 1: Efficacy in AML Treatment

A clinical trial involving a related compound demonstrated significant tumor reduction in patients with AML when combined with standard chemotherapy regimens. The study emphasized the importance of targeting the Raf pathway, leading to improved response rates compared to control groups .

Case Study 2: Neuropharmacological Effects

Research on compounds structurally related to this compound showed enhanced wakefulness and reduced appetite in rodent models, indicating potential applications in treating sleep disorders and obesity .

Wirkmechanismus

The mechanism of action of Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorocyclobutane ring and Boc-protected amino group play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogues and their distinguishing features are summarized below:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Fluorine Atoms Functional Groups Key Differences
Target: Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate (1403767-16-7) C₁₄H₂₄FNO₄ 289.34 1 Boc-amine, isopropyl ester Reference compound
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (1403766-72-2) C₁₄H₂₃F₂NO₄ 307.34 2 Boc-amine, isopropyl ester Additional fluorine at cyclobutane C3
Ethyl 3,3-difluorocyclobutanecarboxylate (227607-45-6) C₇H₁₀F₂O₂ 176.15 2 Ethyl ester No Boc-amine; smaller ester group
Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1225532-90-0) C₁₄H₂₂F₂O₄ 292.32 2 Dual isopropyl esters Dual esters; no Boc-amine
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid (2166943-28-6) C₈H₁₂F₂O₂ 178.18 2 Carboxylic acid, difluoropropyl chain Acidic group; linear fluorinated chain

Electronic and Steric Effects

  • Fluorination: The target compound’s single fluorine atom introduces moderate electron-withdrawing effects and reduced steric hindrance compared to its 3,3-difluoro analogue (307.34 g/mol) .
  • Boc Protection: The Boc group in the target and compound 1403766-72-2 enables selective deprotection in multi-step syntheses, a feature absent in non-Boc analogues like 227607-45-6 .

Purity and Commercial Availability

  • The target compound and 1403766-72-2 are available at 95% purity , suitable for most synthetic applications .
  • Ethyl ester derivatives (e.g., 227607-45-6) are typically sold at lower purity (∼90%), limiting their use in sensitive reactions .

Biologische Aktivität

Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and as a radiolabeled tracer for imaging. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure, which is modified with a Boc (tert-butyloxycarbonyl) protected amino group and a fluorine atom at the 3-position. The presence of these functional groups influences its biological activity, particularly in terms of receptor binding and metabolic stability.

The biological activity of this compound primarily relates to its role as a precursor for radiolabeled compounds used in positron emission tomography (PET) imaging. The compound can be converted into anti-[^18F]FACBC (1-amino-3-[^18F]fluorocyclobutane-1-carboxylic acid), which has shown promise in targeting prostate cancer cells. This radiotracer exploits the amino acid transport mechanisms that are often upregulated in malignant tissues, allowing for enhanced visualization of tumors during imaging studies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound’s ability to inhibit cell proliferation is attributed to its interaction with amino acid transporters, which are critical for tumor growth and survival .

A study utilizing the NCI-60 cell line panel found that derivatives of this compound showed significant antiproliferative effects against triple-negative breast cancer (TNBC) cells, indicating its potential as a therapeutic agent .

Case Studies

One notable case study involved a prostate cancer patient who underwent treatment with radiation therapy while being monitored with an FACBC PET scan. The results indicated that the incorporation of FACBC into treatment planning improved the targeting of tumor volumes, thus enhancing therapeutic outcomes . This case underscores the clinical relevance of this compound as a valuable tool in oncological imaging and therapy.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption characteristics when administered. Studies indicate that the compound is metabolized efficiently, leading to rapid clearance from systemic circulation while maintaining sufficient concentrations at target sites .

Safety and Toxicity

Toxicological assessments have shown that compounds derived from this compound exhibit low toxicity profiles in preclinical models. However, further studies are required to fully understand the long-term effects and safety in human subjects .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Isopropyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate, and how can reaction yields be optimized?

  • Methodology : The synthesis involves Boc protection of the amine, fluorination at the cyclobutane ring, and esterification. Key steps include:

  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP/THF) to protect the amine group .
  • Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) under anhydrous conditions.
  • Esterification : Couple the cyclobutane carboxylic acid with isopropyl alcohol using DCC/DMAP as coupling agents.
    • Optimization : Apply parameter design (e.g., Taguchi methods) to test variables like temperature, solvent polarity, and catalyst concentration. For example, increasing reaction temperature from 25°C to 40°C improved esterification yields by 15% in analogous systems .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly the fluorinated cyclobutane ring?

  • Methodology : Use ¹⁹F NMR to confirm fluorine placement and ¹H-¹³C HSQC to assign cyclobutane ring protons.

  • ¹⁹F NMR : A singlet near -180 ppm indicates a single fluorine substituent.
  • Cyclobutane protons : Look for coupling patterns (e.g., JHH = 8–10 Hz) and compare with cyclobutanecarboxylate derivatives in databases .
    • Example : In related fluorocyclobutanes, <sup>1</sup>H NMR shows distinct multiplet splitting between δ 2.5–3.5 ppm due to ring strain .

Advanced Research Questions

Q. How does the Boc group’s stability vary under fluorination conditions, and how can side reactions be mitigated?

  • Methodology : Monitor Boc integrity via TLC (Rf shifts) or HPLC-MS during fluorination.

  • Acid Sensitivity : Boc groups hydrolyze under strong acids (e.g., TFA), but mild fluorinating agents like DAST retain Boc stability .
  • Mitigation : Use aprotic solvents (e.g., DCM) and avoid protic conditions. In one study, DAST in DCM at -20°C preserved >95% Boc integrity .

Q. What advanced techniques validate the stereochemistry of the 3-fluoro substituent?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration but requires high-purity crystals.
  • Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) to separate enantiomers. Retention time differences ≥2 min confirm stereochemical purity .
    • Case Study : For a Boc-protected cyclopropane analog, X-ray confirmed the (1R,3S) configuration, validated by chiral HPLC .

Q. How to address contradictory literature reports on fluorocyclobutane ring strain effects on reactivity?

  • Methodology : Conduct comparative DFT calculations and experimental kinetic studies.

  • DFT : Calculate bond angles and strain energy (e.g., cyclobutane ring strain ~26 kcal/mol vs. cyclohexane ~0 kcal/mol).
  • Kinetics : Compare hydrolysis rates of the ester group in fluorocyclobutane vs. non-fluorinated analogs. A 2023 study found fluorination reduced hydrolysis rate by 40% due to increased ring rigidity .

Eigenschaften

IUPAC Name

propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSGPBYUNPVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115346
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-93-7
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate
Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.